Superior Potency in LRH‑1 Reporter Assays: ML 179 vs. ML 180 (SR1848)
In a direct head-to-head comparison using an identical LRH‑1‑driven reporter gene assay, ML 179 (SR-1309) demonstrates significantly greater potency than its structural analog ML 180 (SR1848). ML 179 achieves an IC₅₀ of 0.281 μM (281 nM), while ML 180 requires 3.7 μM to achieve 50% inhibition [1]. This represents a 13.2‑fold increase in potency for ML 179. Furthermore, the maximum repression (efficacy) differs, with ML 179 achieving 40% repression at 550 nM, whereas ML 180 reaches 64% repression at a much higher concentration of 10 μM [1].
| Evidence Dimension | LRH‑1 transcriptional repression potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.281 μM (281 nM) |
| Comparator Or Baseline | ML 180 (SR1848) IC₅₀ = 3.7 μM |
| Quantified Difference | 13.2‑fold lower IC₅₀ for ML 179 |
| Conditions | Cell‑based LRH‑1 reporter gene assay (Cyp19‑Aromatase‑luciferase or StAR‑luciferase) |
Why This Matters
This 13‑fold potency difference is critical for experiments requiring lower compound concentrations, thereby reducing the risk of off‑target effects and cytotoxicity associated with higher doses.
- [1] Busby S, Nuhant P, Cameron M, et al. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2). Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): National Center for Biotechnology Information (US); 2010 Oct 12 [Updated 2011 Dec 12]. Table 2: SAR of Probes and Selected Analogs. View Source
